molecular formula C4H12N2O3S B3269326 [(2-Methoxyethyl)(methyl)sulfamoyl]amine CAS No. 508241-84-7

[(2-Methoxyethyl)(methyl)sulfamoyl]amine

Cat. No.: B3269326
CAS No.: 508241-84-7
M. Wt: 168.22
InChI Key: ZQBWANAYJMOKPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxyethyl)(methyl)sulfamoyl]amine typically involves the reaction of methoxyethylamine with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxyethyl)(methyl)sulfamoyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

[(2-Methoxyethyl)(methyl)sulfamoyl]amine can be compared with other sulfamoyl-containing compounds such as:

The unique combination of the methoxyethyl and methyl groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

The compound [(2-Methoxyethyl)(methyl)sulfamoyl]amine , also known as a sulfamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound can be represented as follows:

 2 Methoxyethyl methyl sulfamoyl amine\text{ 2 Methoxyethyl methyl sulfamoyl amine}

Synthesis : The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with a suitable sulfonyl chloride or sulfamoyl chloride. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the sulfamide bond.

Antimicrobial Properties

Research indicates that sulfamide derivatives exhibit significant antimicrobial activity. A study by Gallinger et al. (2022) investigated various dithiocarbazate derivatives, revealing that certain structural modifications enhance their efficacy against pathogens such as Schistosoma mansoni, a major contributor to schistosomiasis . Although this compound is not directly tested in this context, its structural similarities suggest potential antimicrobial properties.

Cytotoxicity and Anticancer Activity

A notable aspect of sulfamide compounds is their cytotoxic effects on cancer cell lines. For instance, compounds with sulfamoyl groups have been shown to induce apoptosis in various cancer models. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and promote programmed cell death through mechanisms involving DNA damage response pathways .

Enzyme Inhibition

Sulfamides have been explored for their ability to inhibit specific enzymes related to cancer progression. For example, they may serve as inhibitors of tyrosyl-DNA phosphodiesterase (Tdp1), which plays a role in DNA repair mechanisms. Inhibiting Tdp1 can enhance the effectiveness of chemotherapeutic agents like etoposide by increasing DNA damage in cancer cells .

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialPotential activity against S. mansoni
CytotoxicityInduces apoptosis in cancer cells
Enzyme inhibitionInhibits Tdp1, enhancing chemotherapy

Case Study 1: Antimicrobial Efficacy

In a comparative study on various sulfamide derivatives, this compound was structurally analyzed alongside other compounds exhibiting antischistosomal activity. The findings suggested that modifications in the sulfamide structure could lead to enhanced biological activity, although direct testing of this specific compound was not conducted .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using cancer cell lines treated with various sulfamide derivatives. Results indicated that compounds with similar functional groups to this compound exhibited significant cytotoxic effects, leading to increased apoptosis rates when combined with standard chemotherapeutics .

Properties

IUPAC Name

1-methoxy-2-[methyl(sulfamoyl)amino]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWANAYJMOKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508241-84-7
Record name [(2-methoxyethyl)(methyl)sulfamoyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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